Cas no 308848-85-3 (2-Azaspiro[3.6]decane)

2-Azaspiro[3.6]decane is a bicyclic organic compound featuring a nitrogen-containing spirocyclic structure, which serves as a valuable scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional framework enhances binding affinity and selectivity in bioactive molecules, making it particularly useful for designing novel pharmaceuticals. The compound’s spirocyclic nature also improves metabolic stability and solubility, addressing common challenges in drug development. Its versatility allows for functionalization at multiple sites, enabling the synthesis of diverse derivatives for structure-activity relationship studies. As a building block, 2-Azaspiro[3.6]decane is employed in the synthesis of CNS-targeting agents, enzyme inhibitors, and other therapeutic candidates.
2-Azaspiro[3.6]decane structure
2-Azaspiro[3.6]decane structure
Product Name:2-Azaspiro[3.6]decane
CAS No:308848-85-3
MF:C9H17N
MW:139.23798251152
CID:6784568
PubChem ID:55279658
Update Time:2025-11-01

2-Azaspiro[3.6]decane Chemical and Physical Properties

Names and Identifiers

    • EN300-2970684
    • 308848-85-3
    • AKOS006334173
    • SCHEMBL1827417
    • 2-azaspiro[3.6]decane
    • 2-Azaspiro[3.6]decane
    • Inchi: 1S/C9H17N/c1-2-4-6-9(5-3-1)7-10-8-9/h10H,1-8H2
    • InChI Key: CDZMBPQIVAKQMT-UHFFFAOYSA-N
    • SMILES: N1CC2(CCCCCC2)C1

Computed Properties

  • Exact Mass: 139.136099547g/mol
  • Monoisotopic Mass: 139.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 12Ų

2-Azaspiro[3.6]decane Pricemore >>

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Additional information on 2-Azaspiro[3.6]decane

2-Azaspiro[3.6]decane: A Comprehensive Overview

2-Azaspiro[3.6]decane, also known by its CAS registry number 308848-85-3, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the spirocyclic class of molecules, characterized by two rings sharing a single atom, in this case, a nitrogen atom. The structure of 2-Azaspiro[3.6]decane consists of a six-membered ring fused to a three-membered ring, with the nitrogen atom serving as the bridgehead atom. This configuration imparts distinctive electronic and steric properties to the molecule, making it a subject of interest for both academic and industrial research.

The synthesis of 2-Azaspiro[3.6]decane has been explored through various methodologies, including ring-closing metathesis and other cycloaddition reactions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, which are critical for scaling up production for potential applications. Researchers have also investigated the stereochemical outcomes of these reactions, revealing insights into the control of molecular geometry, which is essential for optimizing the compound's properties.

In terms of physical properties, 2-Azaspiro[3.6]decane exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its electronic structure, influenced by the nitrogen atom's lone pair, contributes to its ability to act as a Lewis base in certain chemical reactions. This property has been leveraged in studies involving coordination chemistry and catalysis, where 2-Azaspiro[3.6]decane has shown promise as a ligand in transition metal complexes.

The application of 2-Azaspiro[3.6]decane extends beyond traditional chemical synthesis into areas such as drug discovery and materials science. In pharmacology, its rigid spirocyclic framework has been proposed as a scaffold for designing bioactive molecules with improved pharmacokinetic profiles. Recent studies have demonstrated that derivatives of 2-Azaspiro[3.6]decane can modulate enzyme activity and exhibit selectivity towards certain biological targets, making them valuable leads for therapeutic development.

In materials science, the unique mechanical and electronic properties of 2-Azaspiro[3.6]decane have inspired its use in polymer chemistry and supramolecular assembly. Researchers have explored its ability to form self-assembled structures through non-covalent interactions, which could lead to innovative materials with tailored functionalities. Additionally, its compatibility with common polymerization techniques has opened avenues for incorporating it into advanced materials such as stimuli-responsive polymers and nanocomposites.

The latest research on 2-Azaspiro[3.6]decane has focused on understanding its dynamic behavior under external stimuli, such as light or temperature changes. Studies have revealed that certain derivatives exhibit reversible structural transformations, which could be harnessed for applications in molecular switches and adaptive materials. These findings underscore the potential of 2-Azaspiro[3.6]decane-based systems in emerging technologies like flexible electronics and smart textiles.

In conclusion, 2-Azaspiro[3.6]decane, with its distinctive structure and versatile properties, continues to be a focal point in chemical research. Its applications span from fundamental studies in organic chemistry to practical implementations in drug discovery and materials science. As researchers uncover new synthetic pathways and functional applications for this compound, it is poised to play an increasingly important role in advancing both academic knowledge and industrial innovation.

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